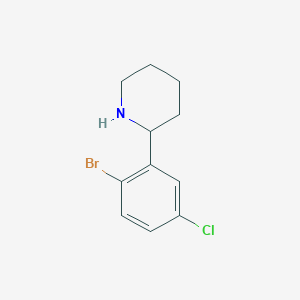

2-(2-Bromo-5-chlorophenyl)piperidine

Description

2-(2-Bromo-5-chlorophenyl)piperidine is a halogenated piperidine derivative with the molecular formula C₁₁H₁₃BrClN and an average molecular mass of 274.586 g/mol . The compound features a piperidine ring substituted at the 2-position with a phenyl group bearing bromo (Br) and chloro (Cl) substituents at the 2- and 5-positions, respectively. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological and synthetic applications. However, its exact stereochemistry and biological activity remain understudied in the provided evidence.

Properties

Molecular Formula |

C11H13BrClN |

|---|---|

Molecular Weight |

274.58 g/mol |

IUPAC Name |

2-(2-bromo-5-chlorophenyl)piperidine |

InChI |

InChI=1S/C11H13BrClN/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |

InChI Key |

FYWYYECFXWWGJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=C(C=CC(=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-chlorophenyl)piperidine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-chlorophenyl)piperidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the piperidine ring to a more saturated form.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products Formed

Substitution Products: Various substituted phenylpiperidines depending on the nucleophile used.

Oxidation Products: Piperidones and other oxidized derivatives.

Reduction Products: Reduced forms of the piperidine ring or dehalogenated compounds.

Scientific Research Applications

2-(2-Bromo-5-chlorophenyl)piperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: 2-(5-Bromo-2-chlorophenyl)piperidine

A positional isomer, 2-(5-Bromo-2-chlorophenyl)piperidine (C₁₁H₁₃BrClN, 274.586 g/mol), differs only in the placement of Br and Cl on the phenyl ring. While both isomers share identical molecular formulas and masses, the electronic effects of substituent positions likely alter reactivity. For example:

Halogenated Heterocycles: 2-Bromo-3-methylpyridine

2-Bromo-3-methylpyridine (C₆H₆BrN, 172.02 g/mol) replaces the piperidine ring with a pyridine system. Key differences include:

Pharmacologically Active Piperidines: 3-(3-Hydroxyphenyl)-N-(n-propyl)piperidine

This opioid analog (C₁₄H₂₀N₂O, 247.33 g/mol) demonstrates the impact of substituents on biological activity:

- Hydroxyphenyl group : Enhances hydrogen bonding with opioid receptors.

- N-propyl chain : Modifies lipophilicity and receptor selectivity.

- Activity: Exhibits IC₅₀ values in the nanomolar range for opioid receptor binding, highlighting how substituent choice dictates potency .

Hybrid Structures: 2-Bromo-5-(piperidin-4-yl)pyridine

2-Bromo-5-(piperidin-4-yl)pyridine (C₁₀H₁₂BrN₂, 255.12 g/mol) combines pyridine and piperidine rings. Key comparisons:

- Dual-ring system : May enhance binding to enzymes or receptors with dual active sites.

- Bromo substituent : Similar to the target compound, bromo could act as a leaving group in synthetic modifications .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.